9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the benzoxazine moiety. Common reagents used in these reactions include bromine for bromination, phenylhydrazine for the formation of the pyrazole ring, and various catalysts to facilitate the cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar solvents to dissolve the nucleophiles .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-c][1,3]benzoxazines .
Scientific Research Applications
9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Indole Derivatives: These compounds share some structural similarities and exhibit a wide range of biological activities.
Uniqueness
What sets 9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine apart is its unique combination of the pyrazole and benzoxazine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c22-16-6-7-20-17(12-16)19-13-18(14-4-2-1-3-5-14)24-25(19)21(26-20)15-8-10-23-11-9-15/h1-12,19,21H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBBPJLDOJWJHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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